molecular formula C8H13NO3 B7891994 4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester

4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester

Cat. No. B7891994
M. Wt: 171.19 g/mol
InChI Key: GTCBVGDJIQFBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Derivatives and Analogs : Research has focused on synthesizing derivatives of related chemical structures for various applications. For example, Médebielle et al. (2002) synthesized new 3,3-difluoro-2-hydroxy-2-methyl-4-oxo-butyric ethyl esters derivatives from tetrakis(dimethylamino)ethylene (TDAE) mediated reduction processes, which could have potential applications in organic synthesis and medicinal chemistry (Médebielle, Kato, & Dolbier, 2002).

  • Methodology Development in Organic Chemistry : Panunzio et al. (2004) reported on the synthesis of 4-Oxo-tetrahydro-pyridine using a microwave-assisted, solvent-free organic reaction process. This showcases the compound's utility in developing novel synthetic methodologies (Panunzio, Lentini, Campana, Martelli, Tamanini, & Vicennati, 2004).

  • Pharmaceutical Applications : Dorigo et al. (1996) investigated the synthesis of novel pyrimidine derivatives, including ethyl or methyl 4-substituted 2-(dimethylamino)-5-pyrimidinecarboxylates, for potential cardiotonic activity. This indicates the compound's relevance in the development of new pharmaceutical agents (Dorigo, Fraccarollo, Santostasi, Maragno, Floreani, Borea, Mosti, Sansebastiano, Fossa, Orsini, Benetollo, & Bombieri, 1996).

  • Photodimerization Studies : Hasegawa et al. (1985) investigated the photodimerization behaviors of 4-(3-oxo-3-phenyl-1-propenyl)benzoic acid and its esters in the crystalline state, which is related to the study of chemical properties and reactions under light exposure (Hasegawa, Arioka, Harashina, Nohara, Kubo, & Nishikubo, 1985).

  • Antimicrobial Activity Studies : Rauf and Parveen (2005) studied the antimicrobial activity of fatty alkenoates, including esters derived from related structures. This research contributes to the understanding of the antimicrobial properties of such compounds (Rauf & Parveen, 2005).

properties

IUPAC Name

ethyl 4-(dimethylamino)-2-oxobut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-4-12-8(11)7(10)5-6-9(2)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCBVGDJIQFBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester

CAS RN

67751-14-8
Record name 4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.